molecular formula C14H24Cl2N4O B1422612 7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride CAS No. 1242339-81-6

7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride

Cat. No.: B1422612
CAS No.: 1242339-81-6
M. Wt: 335.3 g/mol
InChI Key: NXALIWSUXWOYGQ-UHFFFAOYSA-N
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Description

“7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride” is a chemical compound that has been studied for its potential biological activities . It is a part of a series of novel derivatives that have been synthesized and characterized using various spectral techniques .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. The compound has been synthesized and characterized using various spectral techniques such as 1H and 13C NMR, LCMS, and IR .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various spectral techniques. These techniques include 1H and 13C NMR, LCMS, and IR, which provide detailed information about the molecular structure of the compound .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been studied. The results show that the compound exhibits good antibacterial activity amongst the compounds under investigation .

Scientific Research Applications

Overview

While the specific compound "7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride" does not have direct mentions in the literature, understanding its structure suggests it might be involved in research areas focusing on heterocyclic chemistry, medicinal chemistry, and drug development due to its complex structure. It can be insightful to explore related research areas and applications based on its structural components, such as morpholine derivatives and quinazoline compounds, which are prominent in scientific research for their pharmacological properties.

Morpholine Derivatives

Morpholine derivatives are a significant focus in pharmacological research due to their broad spectrum of biological activities. A review highlights the importance of morpholine as a six-membered aromatic organic heterocycle present in various compounds developed for diverse pharmacological activities. This review summarizes the wide range of pharmacological profiles of morpholine derivatives, indicating their potential in drug development and therapeutic applications (Asif & Imran, 2019).

Quinazoline Compounds

Quinazoline compounds are explored for their potential in treating various diseases due to their structural versatility and biological activities. Although not directly mentioning the compound , research on quinazolines and their derivatives often focuses on their anticancer, antiviral, and antibacterial properties. This suggests that this compound could have potential applications in these areas, contingent on specific research and findings.

Potential Research Applications

Given the structural components of the compound, potential research applications might include:

  • Neuroprotective and Antidepressant Activities : Research on similar compounds has shown potential in neuroprotection and antidepressant effects. For instance, compounds present in the mammalian brain displaying neuroprotective, antiaddictive, and antidepressant-like activity in animal models suggest a promising avenue for research into mental health disorders (Antkiewicz‐Michaluk et al., 2018).

  • Cancer Research : The pharmacological interest in morpholine and pyrans derivatives highlights the exploration of these compounds in cancer research. Their roles in biochemistry and potential applications in developing anticancer strategies are noteworthy (Asif & Imran, 2019).

  • Chemical Synthesis and Drug Development : The structural complexity of this compound suggests its utility in chemical synthesis and drug development, particularly in designing molecules with specific pharmacological targets.

Biochemical Analysis

Biochemical Properties

7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit p97 ATPase, an enzyme involved in protein degradation and cellular stress responses . Additionally, this compound modulates the activity of GATA transcription factors, which are crucial for gene expression regulation . The nature of these interactions involves binding to the active sites of these enzymes, thereby altering their activity and influencing downstream biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those related to stress responses and apoptosis . This compound can modulate gene expression by affecting transcription factors such as GATA, leading to changes in cellular metabolism and function . Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes like p97 ATPase, inhibiting their activity and leading to the accumulation of misfolded proteins . This inhibition triggers cellular stress responses and can induce apoptosis in certain cell types. Additionally, the compound modulates gene expression by interacting with transcription factors, thereby influencing the transcription of genes involved in cellular stress responses and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhancing stress response pathways and promoting cell survival . At higher doses, it can induce toxic effects, including cellular apoptosis and tissue damage . These threshold effects underscore the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as p97 ATPase and modulates their activity, thereby influencing the overall metabolic flux within cells . The compound also affects the levels of various metabolites, leading to changes in cellular energy balance and metabolic homeostasis . These interactions highlight the compound’s potential as a modulator of cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s entry into cells and its subsequent localization to specific cellular compartments. The compound’s distribution is influenced by its interactions with binding proteins, which can affect its accumulation and localization within cells . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . These modifications ensure that the compound reaches its intended site of action, where it can exert its biochemical effects. The subcellular localization also influences the compound’s stability and interactions with other biomolecules, thereby affecting its overall efficacy .

Properties

IUPAC Name

7,7-dimethyl-2-morpholin-4-yl-6,8-dihydro-5H-quinazolin-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O.2ClH/c1-14(2)7-11(15)10-9-16-13(17-12(10)8-14)18-3-5-19-6-4-18;;/h9,11H,3-8,15H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXALIWSUXWOYGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=CN=C(N=C2C1)N3CCOCC3)N)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride
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7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride
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Reactant of Route 5
7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride
Reactant of Route 6
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7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride

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